Trienomycin E

Übersicht

Beschreibung

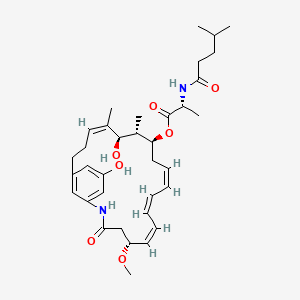

Trienomycins are a group of antitumor antibiotics isolated from a culture broth of the actinomycete strain 83-16 . Trienomycin E is a member of this group. The stereostructures of trienomycins were elucidated by a chemical synthetic method .

Synthesis Analysis

The first paper on the total synthesis of trienomycins A and B was published by Smith et al . A series of novel trienomycin A (TA)-mimetic compounds have been designed, synthesized, and evaluated for their in vitro anti-neuroinflammatory and neuroprotective activities .Chemical Reactions Analysis

The stereostructures of trienomycins were elucidated by a chemical synthetic method . The discovery of two unprecedented rearranged ansamycins incorporating a fused 5/6/7 tricyclic ring system was reported .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- Total Syntheses of Trienomycins : The first total syntheses of trienomycins A and F, representative of a new class of cytotoxic ansamycin antibiotics, were achieved. This included the incorporation of the (E,E,E)-triene unit with macrocyclization via bis-Wittig olefination and the use of a specific protecting group for the secondary amide (Smith et al., 1996).

Antiproliferative and Antineuroinflammatory Activity

- Antiproliferative and Antineuroinflammatory Ansamycins : Trienomycins J-L, along with known analogues, were isolated from Streptomyces cacaoi subsp. asoensis H2S5. These compounds demonstrated significant antiproliferative activity against HepG2 cells and inhibited nitric oxide production, suggesting potential as antineuroinflammatory agents (Tang et al., 2018).

Cytocidal Activity

- Novel Cytocidal Antibiotics : The structures of trienomycins A, B, and C were elucidated, revealing unique ansamycin antibiotics with a triene and trisubstituted benzene in the molecule. They showed potent cytocidal activity against HeLa S3 cells at very low concentrations (Funayama et al., 1985).

Antitumor Activity

- Antitumor Effects of Trienomycin A : Trienomycin A displayed remarkable antitumor activity against various murine tumors, including sarcoma 180 and P388 leukemia. It inhibited the growth of Ehrlich and Meth A cells in vitro, suggesting a direct cytotoxic action (Komiyama et al., 1987).

Novel Derivatives and Analogue Development

- Development of Trienomycin A Analogues : Monoenomycin, a simplified analogue of trienomycin A, was developed using a conformation-based approach. This analogue demonstrated potent anticancer activity, highlighting the importance of structural components for biological activity(Brandt & Blagg, 2011).

Structure-Activity Relationship

- Structure-Activity Relationship Study : Various derivatives of trienomycin A were prepared and tested for cytocidal activities. This study concluded that the triene moiety, free 13-OH, and an acyl group at C-11 are important for cytocidal activity (Funayama et al., 1988).

Isolation and Characterization

- Isolation of New Trienomycins : Trienomycins H and I, along with known trienomycinol, were isolated from a deep-sea-derived bacterium. Compound 1 exhibited cytotoxic effects on A549 and K562 cell lines, demonstrating the potential for developing novel anticancer agents (Fan et al., 2018).

Synthesis Strategies

- Innovative Synthesis Approaches : The first total synthesis of (+)-thiazinotrienomycin E, a member of the ansamycin antibiotics, was achieved. This involved novel synthetic strategies such as the Kocienski modified Julia protocol and Mukaiyama macrolactamization (Smith & Wan, 2000).

Gene Expression and Mitochondrial Dysfunction

- Impact on Gene Expression : A study investigated the changes in gene expression resulting from the inhibition of the respiratory chain, which is often affected by ansamycin antibiotics like trienomycins. The study highlighted the importance of CHOP-10 in coordinating gene expression in response to mitochondrial stress (Ishikawa et al., 2009).

Potential Therapeutic Applications

- STAT3 Pathway Inhibition for Pancreatic Cancer : Trienomycin A was identified as a potent inhibitor of the STAT3 pathway with significant efficacy against pancreatic cancer. This highlights the therapeutic potential of natural products like trienomycins in cancer treatment (He et al., 2021)

Wirkmechanismus

Eigenschaften

IUPAC Name |

[(5R,6Z,8Z,10Z,13S,14S,15R,16Z)-15,22-dihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] (2R)-2-(4-methylpentanoylamino)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H50N2O7/c1-23(2)17-18-32(39)36-26(5)35(42)44-31-16-11-9-7-8-10-15-30(43-6)22-33(40)37-28-19-27(20-29(38)21-28)14-12-13-24(3)34(41)25(31)4/h7-11,13,15,19-21,23,25-26,30-31,34,38,41H,12,14,16-18,22H2,1-6H3,(H,36,39)(H,37,40)/b8-7-,11-9-,15-10-,24-13-/t25-,26-,30+,31+,34+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJBUXIPSVLPJSA-HWRDDRQASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2)CCC=C(C1O)C)O)OC)OC(=O)C(C)NC(=O)CCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](C/C=C\C=C/C=C\[C@@H](CC(=O)NC2=CC(=CC(=C2)CC/C=C(\[C@@H]1O)/C)O)OC)OC(=O)[C@@H](C)NC(=O)CCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H50N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trienomycin E | |

CAS RN |

107140-29-4 | |

| Record name | Trienomycin E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107140294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(Ethoxymethyl)-4-imino-2-methylpyrimidin-1-yl]-1-(4-phenylphenyl)ethanone;hydrobromide](/img/structure/B3363838.png)

![N-[(3-chlorophenyl)methyl]-N-methyl-3-oxobutanamide](/img/structure/B3363839.png)